

Technical Guide: Physical Properties and Analytical Characterization of Ixazomib Impurity

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Compound of Interest		
Compound Name:	Ixazomib Impurity 1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ixazomib Impurity 1**, a critical reference standard in the manufacturing and quality control of the therapeutic agent Ixazomib. This document details available data on its chemical identity, physical characteristics, and analytical methodologies for its detection and quantification.

Chemical Identity and Structure

Ixazomib Impurity 1 is recognized as a key intermediate in the synthesis of Ixazomib, a proteasome inhibitor used in cancer therapy.[1] Its chemical structure is characterized by a complex boronic ester derivative.

Table 1: Chemical Identification of Ixazomib Impurity 1



Identifier	Value	
IUPAC Name	2,5-dichloro-N-[2-[[(1R)-3-methyl-1- [(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4- boratricyclo[6.1.1.0 ² , ⁶]decan-4-yl]butyl]amino]-2- oxoethyl]benzamide[2]	
CAS Number	1201903-02-7[3]	
Molecular Formula	C24H33BCl2N2O4[3]	
Molecular Weight	495.26 g/mol [3]	
Canonical SMILES	B1(O[C@@H]2C[C@@H]3CINVALID-LINK C3(C)C)INVALID-LINK NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl[2]	
InChI Key	CGUIBVMGUKXODV-OPKBTAHXSA-N[2]	

Physical and Chemical Properties

The available data on the physical properties of **Ixazomib Impurity 1** are summarized below. It is important to note that some of these values are predicted and experimental data is limited.

Table 2: Physical Properties of Ixazomib Impurity 1

Property	Value	Source
Physical State	Solid powder	[1]
Solubility	Soluble in dichloromethane	[1]
Boiling Point	602.0 ± 55.0 °C (Predicted)	[1]
Density	1.25 ± 0.1 g/cm³ (Predicted)	[1]
Melting Point	Not determined	[1]

Experimental Protocols



The primary application of **Ixazomib Impurity 1** is as a reference standard for the quality control of Ixazomib drug substance and product.[1][3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the principal analytical techniques employed for its detection and quantification.

Analytical Method for Impurity Profiling by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of Ixazomib and its related impurities.[4]

Table 3: RP-HPLC Method Parameters

Parameter	Specification
Instrumentation	Waters Alliance 2695 separation module with a 2996 photodiode array detector[4]
Column	Kromosil C18, 150 x 4.6mm, 5μm[4]
Mobile Phase	Acetonitrile and Water (Gradient or Isocratic, specific ratios may vary)[5]
Flow Rate	0.7 mL/min[5]
Injection Volume	10 μL[5]
Column Temperature	Ambient[5]
Detector Wavelength	274 nm[5]

System Suitability: The system suitability is evaluated based on parameters such as theoretical plates, tailing factor, and resolution between the main peak and impurity peaks.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Ixazomib has been subjected to stress conditions including thermal, hydrolysis, peroxide, and photolytic stress to observe the formation of degradation products.[4] [6] These studies help in identifying potential degradation pathways and ensuring that the

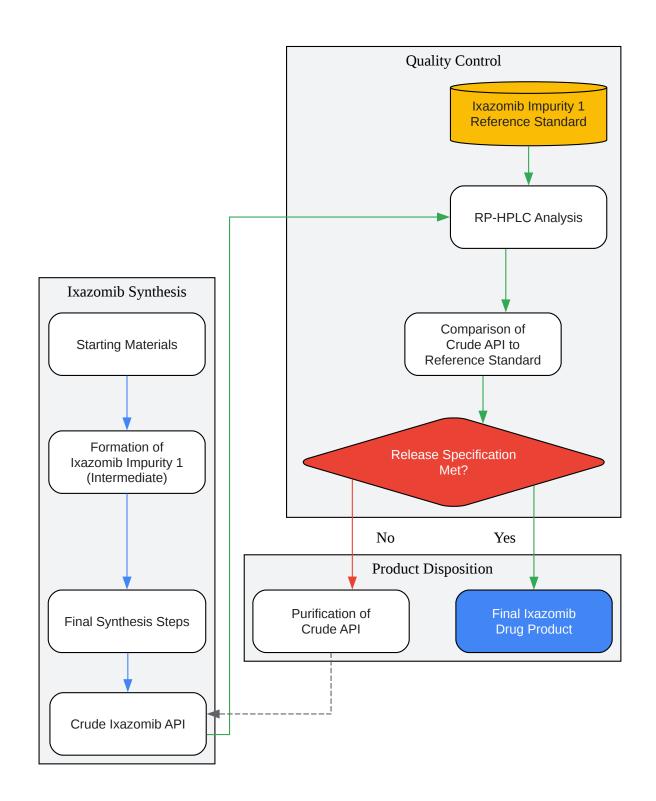


analytical method can separate the active pharmaceutical ingredient from all potential impurities and degradants.

Mandatory Visualizations Role in Quality Control Workflow

Ixazomib Impurity 1 plays a crucial role as a reference standard in the quality control process of Ixazomib. The following diagram illustrates a typical workflow.





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Caption: Workflow illustrating the use of **Ixazomib Impurity 1** in quality control.



This technical guide consolidates the currently available information on **Ixazomib Impurity 1**. Further experimental studies are required to fully characterize its physical properties, such as its melting point and a detailed solubility profile in various solvents. The development and publication of a detailed synthesis protocol would also be of significant value to the scientific community.

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